molecular formula C12H20O3 B14423585 Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol CAS No. 81893-41-6

Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol

Cat. No.: B14423585
CAS No.: 81893-41-6
M. Wt: 212.28 g/mol
InChI Key: HAXIPBVIAFBCLL-UHFFFAOYSA-N
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Description

Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methyl group and a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohex-3-en-1-ol with acetic anhydride under acidic conditions to form the desired compound. The reaction typically requires a catalyst such as sulfuric acid to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the compound into saturated alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts

    Substitution: Acetic anhydride, sulfuric acid (H₂SO₄)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Esters, ethers

Scientific Research Applications

Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or other biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanemethanol,4-(1-methylethenyl)-,acetate
  • 1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol

Uniqueness

Acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol is unique due to its specific structural features, such as the presence of both a cyclohexene ring and a prop-1-en-2-yl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

81893-41-6

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

acetic acid;4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol

InChI

InChI=1S/C10H16O.C2H4O2/c1-8(2)10(11)6-4-9(3)5-7-10;1-2(3)4/h4,11H,1,5-7H2,2-3H3;1H3,(H,3,4)

InChI Key

HAXIPBVIAFBCLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)(C(=C)C)O.CC(=O)O

Origin of Product

United States

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